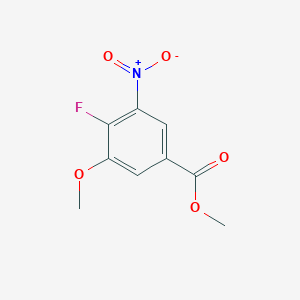
(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine
Vue d'ensemble
Description
(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine, also known as (S)-3-bromo-5-fluoropyridin-2-ylethanamine, is an organic compound that belongs to the pyridine family. This compound is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It has been used as a building block in the synthesis of a variety of organometallic compounds, including those used in drug discovery and development. It is also used in the synthesis of a variety of other compounds, such as dyes, catalysts, and other materials.
Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound is utilized as a precursor in the synthesis of various pharmacologically active molecules. Its structure is pivotal for the creation of compounds that may interact with the central nervous system, potentially leading to new treatments for neurological disorders .
Organic Synthesis
“(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine” serves as a building block in organic synthesis. Its bromo and fluoro substituents make it a versatile intermediate for constructing complex molecules through cross-coupling reactions, which are fundamental in developing new organic compounds .
Medicinal Chemistry
In medicinal chemistry, this chemical is used to develop new drug candidates. Its ability to bind with various enzymes and receptors can be harnessed to modulate biological pathways, which is crucial for discovering novel therapeutics .
Biochemistry
Biochemists employ “(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine” to study enzyme-substrate interactions. The compound’s structural features allow it to act as a mimic or inhibitor of natural substrates, aiding in the understanding of biochemical processes .
Materials Science
This compound’s derivatives are explored in materials science for creating new materials with potential electronic or photonic properties. Its molecular framework can be incorporated into polymers or small molecules that form the basis of advanced materials .
Propriétés
IUPAC Name |
(1S)-1-(3-bromo-5-fluoropyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNNQOZQHGWCKR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Bromo-5-fluoropyridin-2-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)



![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)




![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)



